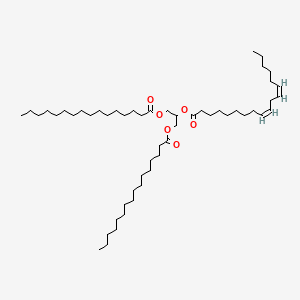

1,3-Dipalmitoyl-2-linoleoylglycerol

Description

Properties

IUPAC Name |

1,3-di(hexadecanoyloxy)propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGAUBMLVQRATC-DHSNEXAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315688 | |

| Record name | Triglyceride PLP,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

831.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(16:0/18:2(9Z,12Z)/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0044249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2442-56-0 | |

| Record name | Triglyceride PLP,sn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triglyceride PLP,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Dipalmitoyl-2-linoleoylglycerol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLG), a significant triacylglycerol in various natural and industrial products. The document details its physicochemical characteristics, analytical methodologies for its characterization, and its metabolic relevance.

Core Chemical and Physical Properties

This compound is a specific triacylglycerol where palmitic acid occupies the sn-1 and sn-3 positions, and linoleic acid is at the sn-2 position of the glycerol (B35011) backbone.[1][2] This structured lipid is found in sources such as palm stearin (B3432776) and as a minor component in soybean germ oil.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₃H₉₈O₆ | [2][3] |

| Molecular Weight | 831.34 g/mol | [1][3] |

| CAS Number | 2442-56-0 | [2][3] |

| Appearance | Neat | [3] |

| Melting Point | 25.5-26 °C | [3] |

| Boiling Point (Predicted) | 784.1 ± 40.0 °C | [3] |

| Density (Predicted) | 0.922 ± 0.06 g/cm³ | [3] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [2] |

| Storage Temperature | -20°C | [2][3] |

Analytical Characterization

The precise identification and characterization of this compound rely on a combination of chromatographic and spectroscopic techniques.

Table 2: Analytical Data for this compound

| Analytical Technique | Observed Value | Source |

| TLC (Rf) | 0.41 (n-hexane/diethyl ether/formic acid, 80/20/2, v/v/v) | [4] |

| ESI-MS (m/z) | 853.7250 [M+Na]⁺ | [4] |

| Purity (HPLC-ELSD) | 99% | [4] |

| Elemental Analysis | C: 74.48%, H: 11.89% (Experimental); C: 76.54%, H: 12.00% (Calculated) | [4] |

High-resolution nuclear magnetic resonance (NMR) spectroscopy is another critical tool for the structural elucidation of lipids like PLG, providing detailed information about the molecular framework and confirming the position of the fatty acyl chains.[5]

Experimental Protocols

3.1. Synthesis of this compound

Enzymatic synthesis is a highly specific method for producing structured triacylglycerols like PLG. This approach often utilizes lipases that are sn-1,3-specific to catalyze acyl-exchange reactions.[5] A common strategy is acidolysis, where a triacylglycerol rich in a particular fatty acid at the sn-2 position is reacted with palmitic acid, leading to its incorporation at the sn-1 and sn-3 positions.[5]

A general workflow for the synthesis and characterization is outlined below:

3.2. Characterization Methods

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the synthesis reaction and to determine the response factor (Rf) of the product.[4] A typical mobile phase is a mixture of n-hexane, diethyl ether, and formic acid.[4]

-

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This technique is employed to determine the purity of the synthesized PLG.[4]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to confirm the molecular weight of the synthesized PLG.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for the definitive structural elucidation, confirming the identity and position of the fatty acyl chains.[5]

Metabolic and Signaling Significance

The specific positioning of fatty acids on the glycerol backbone of triacylglycerols has significant metabolic implications.[5] During digestion, pancreatic lipase preferentially hydrolyzes the fatty acids at the sn-1 and sn-3 positions.[5] This results in the release of free fatty acids and a 2-monoacylglycerol (2-MAG), which is then absorbed by intestinal cells.[5] Consequently, the fatty acid at the sn-2 position is more efficiently absorbed and conserved.[5]

While specific signaling pathways directly governed by this compound are not extensively documented, the metabolic fate of its components, palmitic acid and linoleic acid, is well-understood. Linoleic acid is a precursor to arachidonic acid, which can be further metabolized into a variety of signaling molecules, including prostaglandins (B1171923) and leukotrienes.

The diagram below illustrates the general digestive fate of dietary triacylglycerols, emphasizing the importance of the sn-2 position.

References

The Biological Significance of 1,3-Dipalmitoyl-2-linoleoylglycerol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biological role of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLG), a specific triacylglycerol (TAG) with a defined stereochemistry. While our understanding of PLG is still evolving, this document synthesizes current knowledge on its metabolism, potential physiological effects, and the experimental methodologies used for its study. The unique structure of PLG, with the polyunsaturated fatty acid linoleic acid at the stereospecifically numbered (sn)-2 position and the saturated fatty acid palmitic acid at the sn-1 and sn-3 positions, dictates its metabolic fate and suggests distinct biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of specific TAGs in health and disease.

Introduction

Triacylglycerols are the primary form of energy storage in eukaryotes and constitute the bulk of dietary fats.[1] Their general role in metabolism is well-established; however, the specific biological functions of individual TAG molecules, dictated by the identity and position of their constituent fatty acids, are an area of growing research interest. This compound (PLG) is a structured TAG that, while found as a minor component in some vegetable oils like palm oil and soybean germ oil, is of significant interest due to its specific molecular architecture.[2][3] The presence of an essential fatty acid, linoleic acid, at the sn-2 position is particularly noteworthy, as this position is conserved during digestion, leading to the preferential absorption of 2-linoleoylglycerol (B17440) (2-LG).[4] This guide will delve into the knowns and plausible hypotheses surrounding the biological journey and impact of PLG.

Physicochemical Properties and Synthesis

A thorough understanding of the biological role of PLG necessitates a foundational knowledge of its physical and chemical characteristics, as well as the methods for its synthesis, which are crucial for conducting in-depth research.

Chemical and Physical Data

PLG is a triacylglycerol with the chemical formula C₅₃H₉₈O₆ and a molecular weight of 831.34 g/mol .[5] Its structure consists of a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-3 positions and one linoleic acid molecule at the sn-2 position. The physicochemical properties of PLG are critical for its behavior in biological and food systems.

Table 1: Physicochemical and Analytical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₅₃H₉₈O₆ | [5] |

| Molecular Weight | 831.34 g/mol | [5] |

| CAS Number | 2442-56-0 | [5] |

| Purity (by HPLC-ELSD) | 99% | [6] |

| TLC Rf value | 0.41 (n-hexane/diethyl ether/formic acid, 80/20/2, v/v/v) | [6] |

| ESI-MS [M+Na]+ | m/z 853.7250 | [6] |

Experimental Synthesis of this compound

The controlled synthesis of PLG is essential for its detailed study. Enzymatic synthesis using sn-1,3-specific lipases is a preferred method as it offers high specificity and milder reaction conditions compared to chemical synthesis.[4]

Experimental Protocol: Lipase-Catalyzed Synthesis of PLG

This protocol describes a typical acidolysis reaction for the synthesis of PLG.

-

Reactants: A triacylglycerol rich in linoleic acid at the sn-2 position (e.g., sunflower oil) is used as the starting material. Palmitic acid is the acyl donor. An sn-1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei) is used as the catalyst.

-

Reaction Conditions: The reaction is typically carried out in a solvent-free system or in an organic solvent. The reactants are mixed in a defined molar ratio, and the immobilized lipase is added. The mixture is incubated at a specific temperature (e.g., 60°C) with constant stirring for a set duration (e.g., 24 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the composition of the reaction mixture using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).[6]

-

Purification: Upon completion, the lipase is removed by filtration. The product mixture is then purified to isolate PLG. This can be achieved by crystallization or column chromatography.

-

Characterization: The purity and identity of the synthesized PLG are confirmed using techniques such as HPLC-ELSD and Electrospray Ionization Mass Spectrometry (ESI-MS).[6]

Metabolism of this compound

The biological effects of PLG are intrinsically linked to its metabolic fate, which begins with its digestion in the gastrointestinal tract.

Digestion and Absorption

The digestion of triacylglycerols is primarily carried out by pancreatic lipase, which exhibits a high degree of positional specificity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions.[4] This enzymatic action is crucial in the context of PLG, as it leads to the release of free palmitic acid from the sn-1 and sn-3 positions and the formation of 2-linoleoylglycerol (2-LG).[4] The resulting free fatty acids and 2-monoacylglycerol are then absorbed by the intestinal cells.[4]

Cellular Uptake and Metabolism of 2-Linoleoylglycerol

Following absorption, 2-LG is re-esterified within the enterocytes to form new triacylglycerols, which are then incorporated into chylomicrons for transport into the lymphatic system and subsequently into the bloodstream.[4] The linoleic acid from 2-LG can then be distributed to various tissues for energy, incorporation into cell membranes, or conversion to other bioactive molecules.

Biological Role and Signaling Pathways

While direct studies on the biological role of PLG are limited, the known functions of its primary metabolic product, 2-LG, and structurally related TAGs provide significant insights.

The Endocannabinoid System and 2-Linoleoylglycerol

A pivotal finding is the interaction of 2-LG with the endocannabinoid system. Research has shown that 2-LG acts as a partial agonist at the human cannabinoid type 1 (CB1) receptor.[4] The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including appetite, pain sensation, mood, and memory. As a partial agonist, 2-LG can modulate the activity of the CB1 receptor, potentially influencing these processes. Furthermore, 2-LG has been shown to blunt the activity of the primary endocannabinoids, 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA), suggesting a role in fine-tuning endocannabinoid signaling.[4]

Nutritional Implications and Parallels with Other Structured TAGs

The unique structure of PLG, with a polyunsaturated fatty acid at the sn-2 position, draws parallels with other well-studied structured TAGs like 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) and 1-oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL), which are prominent in human milk fat and are used to fortify infant formulas.[7][8] Studies on these compounds have demonstrated significant nutritional benefits.

Table 2: Comparison of PLG with Structurally Related Triacylglycerols

| Triacylglycerol | sn-1 Fatty Acid | sn-2 Fatty Acid | sn-3 Fatty Acid | Reported/Potential Biological Effects | References |

| PLG | Palmitic Acid | Linoleic Acid | Palmitic Acid | Potential modulation of the endocannabinoid system via 2-LG. | [4] |

| OPO | Oleic Acid | Palmitic Acid | Oleic Acid | Improved fatty acid and calcium absorption, positive effects on intestinal health and gut microbiota in infants. | [9][10] |

| OPL | Oleic Acid | Palmitic Acid | Linoleic Acid | Promotes growth, improves intestinal health, and modulates gut microbiota. | [11][12] |

The beneficial effects of OPO and OPL are largely attributed to the efficient absorption of palmitic acid as 2-palmitoylglycerol, which avoids the formation of insoluble calcium soaps in the gut.[7] While the sn-2 fatty acid in PLG is different, the principle of enhanced absorption of the sn-2 monoacylglycerol remains. This suggests that dietary PLG could be an effective way to deliver linoleic acid to the body.

Experimental Methodologies

The study of PLG and its biological effects requires a range of specialized experimental techniques.

Quantification of PLG in Biological and Food Matrices

Accurate quantification of PLG is crucial for understanding its prevalence and metabolism.

Experimental Protocol: Quantification of PLG by HPLC-MS/MS

-

Lipid Extraction: Lipids are extracted from the sample matrix (e.g., tissue homogenate, food sample) using a standard method such as the Folch or Bligh-Dyer extraction.

-

Chromatographic Separation: The lipid extract is then subjected to High-Performance Liquid Chromatography (HPLC) to separate the different TAG species. A reverse-phase C18 column is commonly used.

-

Mass Spectrometric Detection: The separated lipids are detected and quantified using tandem mass spectrometry (MS/MS). The specific fragmentation pattern of PLG allows for its selective and sensitive detection.

-

Quantification: Quantification is achieved by comparing the peak area of PLG in the sample to a standard curve generated with a known amount of a PLG analytical standard.

In Vitro Models for Studying Digestion and Absorption

In vitro models provide a controlled environment to study the digestion and absorption of specific lipids like PLG.

Experimental Protocol: In Vitro Digestion and Caco-2 Cell Absorption Model

This model simulates the conditions of the human gastrointestinal tract.

-

Simulated Digestion: PLG is subjected to a two-step in vitro digestion process that mimics gastric and intestinal digestion. This involves incubation with simulated gastric fluid (containing pepsin) followed by simulated intestinal fluid (containing pancreatic lipase and bile salts).

-

Caco-2 Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are cultured on permeable supports to form a monolayer that mimics the intestinal barrier.

-

Absorption Study: The digested PLG is then applied to the apical side of the Caco-2 cell monolayer. After a specific incubation period, the amount of absorbed lipids in the cells and the basolateral medium is quantified.

-

Analysis: The lipid profile of the cells and the basolateral medium is analyzed by HPLC-MS/MS to determine the uptake and transport of the digestion products of PLG.[13][14]

Future Directions and Conclusion

The study of this compound is still in its early stages. While its metabolic fate can be largely predicted based on the principles of lipid digestion, its specific biological roles, particularly those mediated by its metabolite 2-linoleoylglycerol, warrant further investigation. Future research should focus on:

-

In vivo studies: Animal models are needed to confirm the metabolic fate of PLG and to investigate its effects on endocannabinoid levels and associated physiological processes.

-

Cellular studies: Elucidating the downstream signaling pathways activated by 2-LG in different cell types will provide a more detailed understanding of its biological functions.

-

Nutritional studies: Human clinical trials could explore the potential benefits of PLG as a dietary supplement, particularly in contexts where endocannabinoid system modulation may be beneficial.

References

- 1. 1,3-DIPALMITOYL-2-OLEOYLGLYCEROL, 1,3-DISTEAROYL-2-OLEOYLGLYCEROL AND TRIOLEOYLGLYCEROL DO NOT DIFFER IN THEIR EFFECTS ON POSTPRANDIAL LEVELS OF PLASMINOGEN ACTIVATOR INHIBITOR-1 AND MARKERS OF INFLAMMATION IN HEALTHY MALAYSIAN ADULTS – Journal of Oil Palm Research [jopr.mpob.gov.my]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound [chembk.com]

- 4. 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Oleate-2-palmitate-3-linoleate glycerol improves lipid metabolism and gut microbiota and decreases the level of pro-i… [ouci.dntb.gov.ua]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Dioleoyl-2-palmitoyl-glycerol and 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol: Structure-function relationship, triacylglycerols preparation, nutrition value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The nutritional and functional properties of 1-oleoyl-2-palmitoyl-3-linoleoylglycerol-rich oil: promoting early-life growth and intestinal health with alterations in the intestinal microbiota of Micropterus salmoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The nutritional and functional properties of 1-oleoyl-2-palmitoyl-3-linoleoylglycerol-rich oil: promoting early-life growth and intestinal health with alterations in the intestinal microbiota of Micropterus salmoides - Food & Function (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Assessment of Digestion and Absorption Properties of 1,3-Dipalmitoyl-2-Oleoyl Glycerol-Rich Lipids Using an In Vitro Gastrointestinal Digestion and Caco-2 Cell-Mediated Coupled Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Analysis of 1,3-Dipalmitoyl-2-linoleoylglycerol in Vegetable Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dipalmitoyl-2-linoleoylglycerol (PLinP), a specific triacylglycerol (TAG), has been identified as a component of certain vegetable oils, notably in the stearin (B3432776) fraction of palm oil and as a minor constituent of soybean germ oil.[1] The structural characterization and quantification of such specific TAGs are crucial for understanding the nutritional and physiological properties of these oils. This technical guide provides an in-depth overview of the discovery, analytical methodologies, and available data concerning PLinP in vegetable oils. It is intended to serve as a comprehensive resource for researchers in lipidomics, food science, and drug development.

Introduction to this compound (PLinP)

This compound, also denoted as PLinP or TG(16:0/18:2/16:0), is a triacylglycerol molecule consisting of a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-3 positions and one linoleic acid molecule at the sn-2 position. Its presence has been confirmed in the palm stearin fraction of palm oil and in soybean germ oil.[1] The specific positioning of fatty acids on the glycerol backbone, known as stereospecificity, can significantly influence the physical, chemical, and biological properties of the triacylglycerol.

While extensive research exists on the general triacylglycerol profiles of various vegetable oils, specific quantitative data for less abundant TAGs like PLinP are not widely available in the literature. This guide synthesizes the current knowledge and provides a framework for the analysis of this specific lipid molecule.

Quantitative Data on this compound in Vegetable Oils

Comprehensive quantitative data for the concentration of this compound across a wide range of vegetable oils remains limited in publicly available scientific literature. While its presence in palm oil fractions and soybean germ oil is established, specific percentages or concentration ranges are not consistently reported.

For context, the table below presents data on a structurally similar and more extensively studied triacylglycerol, 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), in various palm oil fractions. This can provide an analogous understanding of how specific TAG concentrations can vary within different processed components of a single oil source.

| Vegetable Oil Fraction | Triacylglycerol | Concentration (%) | Reference |

| Palm Mid-Fraction (from olein) | 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) | 43.8% | [2] |

| Hard Palm Mid-Fraction (Type 1) | 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) | >80% | |

| Hard Palm Mid-Fraction (Type 2) | 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) | >70% | |

| Hard Palm Mid-Fraction (Type 3) | 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) | >60% | |

| Hard Palm Mid-Fraction (Type 4) | 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) | >50% |

Note: The data for POP is provided for illustrative purposes due to the lack of specific quantitative data for PLinP in the reviewed literature.

Experimental Protocols for the Analysis of this compound

The analysis of specific triacylglycerols like PLinP from a complex matrix such as vegetable oil requires a multi-step approach involving extraction, separation, and detection. The following protocol is a synthesized methodology based on established techniques for TAG analysis.

Lipid Extraction from Vegetable Oil

Objective: To isolate the total lipid fraction, which is predominantly composed of triacylglycerols, from the vegetable oil matrix.

Methodology:

-

Sample Preparation: Homogenize the vegetable oil sample to ensure uniformity.

-

Solvent Extraction:

-

For a representative sample of the oil (e.g., 100 mg), add a solution of chloroform (B151607) and methanol (B129727) (2:1, v/v).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of lipids into the organic phase.

-

Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.

-

Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

-

Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.

-

Wash the organic phase with a solution of methanol and saline to remove any non-lipid contaminants.

-

Dry the extracted lipid phase under a stream of nitrogen gas to evaporate the solvent.

-

The resulting lipid extract can be reconstituted in a suitable solvent (e.g., hexane (B92381) or a mixture of mobile phase solvents) for subsequent chromatographic analysis.

-

Separation and Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate the individual triacylglycerol species, including PLinP, from the total lipid extract and to quantify their relative abundance.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

-

Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

Methodology:

-

Mobile Phase Preparation: Prepare a gradient of two mobile phases. A common system for TAG separation is a gradient of acetonitrile (B52724) and isopropanol (B130326).

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used for the separation of TAGs based on their partition number (PN), which is related to the number of carbons and double bonds in the fatty acid chains.

-

Mobile Phase Gradient: A gradient elution is employed to achieve optimal separation of the complex mixture of TAGs. An example gradient could be starting with a higher proportion of acetonitrile and gradually increasing the proportion of isopropanol over the course of the run.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Column Temperature: The column should be thermostatically controlled, for instance, at 30°C, to ensure reproducible retention times.

-

-

Detection:

-

Evaporative Light Scattering Detector (ELSD): This detector is suitable for the analysis of non-volatile compounds like TAGs. The nebulizer temperature and gas flow rate should be optimized for the specific mobile phase composition.

-

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer, particularly with Atmospheric Pressure Chemical Ionization (APCI-MS), allows for the identification of individual TAGs based on their mass-to-charge ratio.[3][4]

-

-

Quantification:

-

Quantification can be performed by creating a calibration curve using a certified reference standard of this compound.

-

In the absence of a standard, relative quantification can be achieved by assuming equal response factors for all TAGs when using an ELSD, and expressing the peak area of PLinP as a percentage of the total TAG peak area.

-

Visualization of Workflows and Pathways

Experimental Workflow for PLinP Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from vegetable oil samples.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triacylglycerols profiling in plant oils important in food industry, dietetics and cosmetics using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1,3-Dipalmitoyl-2-linoleoylglycerol in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dipalmitoyl-2-linoleoylglycerol (DPLG), a structured triacylglycerol (TAG), is gaining interest in the fields of nutrition and pharmacology. Comprising two saturated palmitic acid molecules at the sn-1 and sn-3 positions and an unsaturated linoleic acid molecule at the sn-2 position, its specific stereochemical arrangement suggests unique metabolic fates and physiological effects. This technical guide provides a comprehensive overview of DPLG, with a focus on its synthesis, analysis, and its putative role in lipid metabolism. While direct research on the metabolic effects of DPLG is nascent, this document synthesizes existing knowledge on structurally similar TAGs and the independent roles of its constituent fatty acids to provide a framework for future investigation and drug development.

Introduction to this compound (DPLG)

This compound is a specific molecular species of triacylglycerol. Its structure is defined by the precise placement of its fatty acid constituents on the glycerol (B35011) backbone.

-

Chemical Structure: Glycerol esterified with palmitic acid (16:0) at the sn-1 and sn-3 positions, and linoleic acid (18:2n-6) at the sn-2 position.

-

Synonyms: TG(16:0/18:2/16:0), PLP.

-

Natural Occurrence: DPLG has been identified as a component of certain vegetable oils, including palm oil and soybean germ oil, though typically in small quantities.

The interest in structured TAGs like DPLG stems from the understanding that the positional distribution of fatty acids on the glycerol backbone significantly influences their digestion, absorption, and subsequent metabolic pathways.

Synthesis and Characterization of DPLG

The precise synthesis and rigorous analysis of DPLG are paramount for conducting meaningful biological studies. Both chemical and enzymatic methods have been developed for the synthesis of structured TAGs.

Experimental Protocols for Synthesis

Enzymatic Synthesis via Acidolysis (A Representative Protocol)

Enzymatic synthesis using sn-1,3-specific lipases is the preferred method for producing structured TAGs like DPLG with high regioselectivity. The following is a generalized protocol based on methods for synthesizing similar structured lipids.

-

Substrate Preparation: A reaction mixture is prepared with a suitable precursor rich in linoleic acid at the sn-2 position (e.g., high-linoleic sunflower oil) and a molar excess of palmitic acid.

-

Enzyme Loading: An immobilized sn-1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei or Thermomyces lanuginosus) is added to the reaction mixture. The enzyme loading is typically between 5-15% (w/w) of the total substrates.

-

Reaction Conditions: The reaction is conducted in a solvent-free system or in an organic solvent (e.g., hexane) at a controlled temperature (typically 50-70°C) with constant stirring to ensure a homogenous mixture.

-

Reaction Time: The reaction proceeds for a defined period (e.g., 4-24 hours), which is optimized to achieve maximum incorporation of palmitic acid at the sn-1 and sn-3 positions.

-

Enzyme Deactivation and Removal: Upon completion, the immobilized enzyme is removed by filtration for potential reuse.

-

Purification: The product mixture is purified to remove free fatty acids and other byproducts. This can be achieved through molecular distillation followed by crystallization or chromatographic methods.

Analytical Methodologies

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a common technique for the analysis and quantification of TAGs.

-

Sample Preparation: The lipid sample is accurately weighed and dissolved in a suitable organic solvent (e.g., hexane (B92381) or a mixture of chloroform (B151607) and methanol). The solution is then filtered through a 0.22 µm syringe filter.

-

Chromatographic System: A reversed-phase HPLC system equipped with a C18 column is used.

-

Mobile Phase: A gradient elution is typically employed, often with a mixture of acetonitrile (B52724) and isopropanol.

-

Detection: An evaporative light scattering detector is used, which is suitable for non-volatile compounds like TAGs that lack strong UV chromophores.

-

Quantification: A calibration curve is generated using a purified DPLG standard to allow for accurate quantification.

DPLG and Lipid Metabolism: Current Understanding and Hypothesized Roles

Direct experimental data on the metabolic effects of DPLG are limited. However, based on the metabolism of its constituent fatty acids and structurally similar TAGs, we can infer its potential impact on key aspects of lipid metabolism.

Digestion and Absorption

The stereospecific position of fatty acids on the glycerol backbone is a critical determinant of their absorption. During digestion, pancreatic lipase specifically hydrolyzes fatty acids at the sn-1 and sn-3 positions, releasing them as free fatty acids (FFAs) and leaving a 2-monoacylglycerol (2-MAG).

In the case of DPLG, this would result in the release of two molecules of palmitic acid and one molecule of 2-linoleoyl-glycerol. The absorption and subsequent metabolic fate of these products are expected to differ from a simple mixture of palmitic and linoleic acids or a TAG with a different positional arrangement.

A study investigating the in vitro digestion and absorption of a lipid mixture containing DPLG (referred to as PLP) showed that after digestion and uptake by Caco-2 cells, the resynthesized TAG profile was diverse, with a lower proportion of the original DPLG structure.[1] This suggests significant remodeling of the TAG structure within the enterocytes.

Table 1: In Vitro Digestion and Absorption of a DPLG-Containing Lipid Mixture [1]

| Triacylglycerol Species | Composition in Original Lipid Mixture (%) | Composition in Resynthesized TAGs in Caco-2 Cells (%) |

| PLP (DPLG) | 6.8 | 3.1 |

| POP | 50.8 | 10.9 |

| POO | 17.8 | 14.0 |

| PPO | 7.1 | 20.6 |

| PPP | - | 15.9 |

| OOO | - | 7.5 |

| OPO | - | 7.0 |

Data from a study on a lipid mixture rich in 1,3-dipalmitoyl-2-oleoyl glycerol (POP), which also contained DPLG (PLP).[1]

Fatty Acid Oxidation

The fatty acid components of DPLG, once absorbed, can be utilized for energy through β-oxidation. Linoleic acid, being an unsaturated fatty acid, and palmitic acid, a saturated fatty acid, follow distinct catabolic pathways. It is hypothesized that the delivery of linoleic acid as a 2-MAG may influence its partitioning between energy production and incorporation into complex lipids.

Cholesterol Metabolism

Dietary fatty acids are known to influence cholesterol homeostasis. Polyunsaturated fatty acids, such as linoleic acid, have been associated with a decrease in plasma LDL cholesterol levels.[2] Conversely, saturated fatty acids like palmitic acid are generally considered to have a hypercholesterolemic effect.[2] The net effect of DPLG on cholesterol metabolism is likely a complex interplay between its constituent fatty acids and their positional distribution, which warrants further investigation.

Signaling Pathways in Lipid Metabolism Potentially Modulated by DPLG

The metabolic effects of fatty acids are often mediated through their interaction with key nuclear receptors and transcription factors that regulate the expression of genes involved in lipid metabolism.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that function as ligand-activated transcription factors. They play a crucial role in the regulation of lipid and glucose homeostasis. Fatty acids and their derivatives are natural ligands for PPARs.

-

PPARα: Primarily expressed in the liver, kidney, heart, and muscle, PPARα is a key regulator of fatty acid catabolism. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.[3]

-

PPARγ: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and is involved in lipid storage.[4]

The linoleic acid and palmitic acid components of DPLG are potential ligands for PPARs, and their availability could modulate the activity of these receptors, thereby influencing gene expression related to lipid metabolism.

References

- 1. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms by which dietary fatty acids modulate plasma lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of triglyceride metabolism by PPARs: fibrates and thiazolidinediones have distinct effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLG)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Dipalmitoyl-2-linoleoylglycerol (PLG) is a structured triacylglycerol (TAG) characterized by the specific placement of fatty acids on the glycerol (B35011) backbone. It consists of palmitic acid (a saturated fatty acid) at the sn-1 and sn-3 positions and linoleic acid (a polyunsaturated fatty acid) at the sn-2 position. This defined structure imparts unique physicochemical and metabolic properties to PLG, making it a molecule of significant interest in nutritional science, drug delivery, and materials science. The enzymatic and chemoenzymatic synthesis of structured TAGs like PLG offers high regioselectivity, leading to products with high purity and defined biological functions.

These application notes provide detailed protocols for the synthesis, purification, and characterization of PLG, primarily through lipase-catalyzed reactions. Additionally, the role of triacylglycerol metabolism in cellular signaling is discussed.

Data Presentation

The synthesis of structured triglycerides such as PLG can be achieved through various enzymatic and chemoenzymatic methods. The following table summarizes typical quantitative data for the synthesis of analogous structured triglycerides (e.g., 1,3-dioleoyl-2-palmitoylglycerol (B22191), OPO), which can be considered representative for the synthesis of PLG. The actual yields and purities for PLG synthesis may vary depending on the specific reaction conditions and purification methods employed.

| Parameter | One-Step Acidolysis/Interesterification | Two-Step Chemoenzymatic Synthesis | Reference(s) |

| Enzyme | Immobilized sn-1,3 specific lipase (B570770) (e.g., Novozym 435, Lipozyme TL IM) | Immobilized sn-1,3 specific lipase (e.g., Novozym 435) for the first step | [1][2][3] |

| Substrates | Tripalmitin (B1682551) and Linoleic Acid (or its ester) | 1. Glycerol and Linoleic Acid derivative2. 2-Linoleoyl-glycerol and Palmitic Acid (or its derivative) | [1][4] |

| Substrate Molar Ratio | 1:2 to 1:12 (Tripalmitin:Linoleic Acid) | Variable depending on the specific step | [4] |

| Enzyme Loading | 5-10% (w/w of total substrates) | 5-10% (w/w of total substrates) | [4][5] |

| Reaction Temperature | 60-75 °C | 35-70 °C | [1][3][4] |

| Reaction Time | 4-24 hours | 8-24 hours per step | [1][3][4] |

| System | Solvent-free or in an organic solvent (e.g., n-hexane) | Solvent-free or in an organic solvent | [1][4] |

| Crude Product Purity | Variable, contains unreacted substrates and byproducts | Intermediate purity is crucial for the final product | [1] |

| Final Purity (after purification) | >90% | >95% | [1][6] |

| Overall Yield (after purification) | 60-80% | 70-90% | [1][2] |

Experimental Protocols

Two primary chemoenzymatic strategies for the synthesis of PLG are detailed below. These protocols are based on established methods for analogous structured triacylglycerols.

Protocol 1: One-Step Enzymatic Acidolysis for PLG Synthesis

This method involves the direct enzymatic exchange of fatty acids at the sn-1 and sn-3 positions of tripalmitin with linoleic acid, catalyzed by an sn-1,3 specific lipase.

Materials:

-

Tripalmitin

-

Linoleic acid

-

Immobilized sn-1,3 specific lipase (e.g., Novozym 435)

-

n-Hexane (optional, for solvent-based reaction)

-

Acetone (B3395972) (for purification)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle or thermostatic water bath

-

Filtration apparatus

-

Rotary evaporator

-

Molecular distillation apparatus (optional)

-

Chromatography column

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine tripalmitin and linoleic acid in a molar ratio ranging from 1:2 to 1:12.

-

For a solvent-free system, proceed directly to the next step. For a solvent-based system, add n-hexane to dissolve the reactants.

-

-

Enzymatic Reaction:

-

Add the immobilized lipase, typically 5-10% by weight of the total substrates.

-

Incubate the reaction mixture at a controlled temperature (e.g., 60-75°C) with continuous stirring for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Enzyme Removal:

-

After the reaction, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with hexane (B92381) and potentially reused.

-

-

Purification:

-

Molecular Distillation (Optional): To remove excess free fatty acids, the crude product can be subjected to short-path molecular distillation.

-

Solvent Fractionation: Dissolve the crude product in warm acetone (e.g., 1:5 w/v). Cool the solution to induce crystallization of the desired PLG, while byproducts remain in the solution. Filter the crystallized product.

-

Silica Gel Chromatography: For higher purity, the product can be further purified by silica gel column chromatography using a non-polar eluent system (e.g., hexane/diethyl ether).

-

Protocol 2: Two-Step Chemoenzymatic Synthesis of PLG

This approach first involves the synthesis of sn-2-linoleoylglycerol, which is then acylated with palmitic acid at the sn-1 and sn-3 positions.

Step 1: Synthesis of sn-2-Linoleoylglycerol

Materials:

-

Trilinolein (B126924) or glycerol and linoleic acid derivative

-

Immobilized sn-1,3 specific lipase

Procedure:

-

Enzymatic Ethanolysis of Trilinolein:

-

React trilinolein with ethanol in the presence of an sn-1,3 specific lipase. This reaction selectively removes the fatty acids from the sn-1 and sn-3 positions, yielding sn-2-linoleoylglycerol and fatty acid ethyl esters.

-

The reaction is typically carried out in a solvent-free system at a controlled temperature.

-

-

Purification of sn-2-Linoleoylglycerol:

-

The resulting sn-2-linoleoylglycerol is purified from the reaction mixture, often by crystallization or chromatography.

-

Step 2: Acylation of sn-2-Linoleoylglycerol with Palmitic Acid

Materials:

-

Purified sn-2-linoleoylglycerol

-

Palmitic acid or palmitic anhydride

-

Appropriate catalyst (e.g., lipase or chemical catalyst)

Procedure:

-

Esterification Reaction:

-

React the purified sn-2-linoleoylglycerol with an excess of palmitic acid or palmitic anhydride.

-

This reaction can be catalyzed by a non-specific lipase or a chemical catalyst.

-

-

Purification of PLG:

-

The final product, this compound, is purified using the methods described in Protocol 1 (molecular distillation and/or solvent fractionation, followed by chromatography).

-

Analytical Characterization of PLG

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized PLG and to quantify its concentration. A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and isopropanol (B130326) is commonly employed.

-

Gas Chromatography (GC): Used to determine the fatty acid composition of the synthesized TAG. The PLG sample is first transesterified to fatty acid methyl esters (FAMEs), which are then analyzed by GC with a Flame Ionization Detector (FID).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized PLG, including the positional distribution of the fatty acids on the glycerol backbone.

Mandatory Visualizations

References

- 1. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Chemical Synthesis of Structured Triglycerides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structured triglycerides (STs) are lipids that have been enzymatically or chemically modified to alter the composition and/or positional distribution of fatty acids on the glycerol (B35011) backbone.[1] This targeted modification allows for the creation of triglycerides with enhanced nutritional, physical, or pharmaceutical properties.[2] STs are designed to deliver specific fatty acids for therapeutic or nutritional benefits, such as improved absorption, reduced caloric content, and targeted physiological effects.[1][3][4] Common examples include MLM-type triglycerides, which feature medium-chain fatty acids (M) at the sn-1 and sn-3 positions and a long-chain fatty acid (L) at the sn-2 position.[3][5] This structure provides rapid energy from the medium-chain fatty acids while delivering the benefits of the long-chain fatty acid.[3]

This document provides detailed application notes and experimental protocols for the chemical and enzymatic synthesis of structured triglycerides, along with methods for their purification and analysis.

Synthesis Methodologies

The synthesis of structured triglycerides can be broadly categorized into two main approaches: chemical synthesis and enzymatic synthesis.[6]

Chemical Synthesis: This approach typically involves chemical interesterification, where fatty acids are randomly redistributed on the glycerol backbone using a chemical catalyst, such as an alkali metal or metal alkoxide (e.g., sodium methoxide).[7][8] While cost-effective, chemical synthesis is often non-specific, leading to a random distribution of fatty acids.[9]

Enzymatic Synthesis: This method utilizes lipases, which are enzymes that catalyze the hydrolysis and synthesis of esters.[10] Lipases can be position-specific (e.g., sn-1,3 specific lipases), allowing for the targeted placement of fatty acids on the glycerol backbone.[3][4] This specificity makes enzymatic synthesis a preferred method for producing STs with a defined structure, although it can be more expensive than chemical methods.[10] Common enzymatic reactions for ST synthesis include acidolysis, interesterification, and multi-step enzymatic catalysis.[11]

Experimental Protocols

Protocol 1: Chemical Interesterification using Sodium Methoxide (B1231860)

This protocol describes the random interesterification of a triglyceride source with a desired fatty acid using sodium methoxide as a catalyst.

Materials:

-

Triglyceride source (e.g., fully hydrogenated soybean oil)

-

Caprylic acid (or other desired fatty acid)

-

Sodium methoxide (NaOCH3)[7]

-

Anhydrous hexane (B92381) (or other suitable solvent)

-

Citric acid solution (for catalyst deactivation)[12]

-

Distilled water

-

Anhydrous sodium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

Vacuum pump

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Drying of Reactants: Dry the triglyceride source and fatty acid under vacuum at a high temperature to remove any residual water, which can deactivate the catalyst.[8]

-

Reaction Setup: In the three-neck round-bottom flask, dissolve the dried triglyceride and fatty acid in anhydrous hexane. The molar ratio of triglyceride to fatty acid can be varied, for example, a 1:3 molar ratio.[13]

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 0.05 wt% of sodium methoxide to the reaction mixture while stirring.[7]

-

Reaction: Heat the mixture to 75-80°C and allow the reaction to proceed for approximately 30-60 minutes with continuous stirring.[2][7]

-

Catalyst Deactivation: After the reaction is complete, cool the mixture and deactivate the catalyst by adding a citric acid solution.[12]

-

Washing: Transfer the mixture to a separatory funnel and wash it multiple times with warm distilled water to remove the catalyst and any soaps formed.[7]

-

Drying and Solvent Removal: Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The resulting structured triglyceride can be further purified using column chromatography.

Protocol 2: Two-Step Enzymatic Synthesis of MLM-Type Structured Triglycerides

This protocol outlines a two-step enzymatic process to synthesize MLM-type structured triglycerides using an sn-1,3 specific lipase (B570770).[1]

Step 1: Ethanolysis to Produce 2-Monoacylglycerols (2-MAGs)

Materials:

-

Triglyceride source rich in the desired sn-2 fatty acid (e.g., Canarium oil)[1]

-

Dry ethanol[1]

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme®)[1]

-

n-hexane

Equipment:

-

Shaking incubator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Reaction Mixture: Combine the triglyceride source and dry ethanol (B145695) in a suitable vessel.

-

Enzyme Addition: Add the immobilized sn-1,3 specific lipase to the mixture.

-

Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 40-50°C) for a specified time (e.g., 24 hours).

-

Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by centrifugation or filtration.

-

Product Isolation: The supernatant contains the 2-monoacylglycerols. The solvent and excess ethanol can be removed using a rotary evaporator.

Step 2: Esterification to form MLM-Triglycerides

Materials:

-

2-Monoacylglycerols (from Step 1)

-

Medium-chain fatty acid (e.g., Caprylic acid)[1]

-

Immobilized sn-1,3 specific lipase[1]

-

Molecular sieves (to remove water)[1]

-

n-hexane

Equipment:

-

Shaking incubator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Reaction Mixture: Dissolve the 2-MAGs and the medium-chain fatty acid in n-hexane.

-

Enzyme and Molecular Sieves: Add the immobilized sn-1,3 specific lipase and molecular sieves to the mixture. The molecular sieves help to drive the reaction towards esterification by removing the water produced.[1]

-

Incubation: Incubate the reaction in a shaking incubator at a controlled temperature for a specified duration.

-

Enzyme Removal: Separate the enzyme and molecular sieves by centrifugation or filtration.

-

Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude structured triglyceride.

-

Purification: Purify the product using column chromatography.

Data Presentation

The following tables summarize quantitative data from representative synthesis experiments.

Table 1: Comparison of Chemical and Enzymatic Synthesis of Structured Triglycerides

| Parameter | Chemical Interesterification (Sodium Methoxide) | Enzymatic Acidolysis (sn-1,3 Lipase) | Reference |

| Catalyst | Sodium Methoxide | Immobilized sn-1,3 Lipase | [1][7] |

| Reaction Temperature | 75-80°C | 40-60°C | [2][14] |

| Reaction Time | 30-60 minutes | 60 minutes - 48 hours | [7][13][14] |

| Specificity | Random | sn-1,3 specific | [3][9] |

| Caprylic Acid Incorporation | Variable (random) | 45.16% - 45.36% | [1][13] |

| Byproducts | Soaps, Methyl Esters | Monoglycerides, Diglycerides | [6][7] |

Table 2: Fatty Acid Composition of a Structured Triglyceride Synthesized Enzymatically

| Fatty Acid Position | Fatty Acid | Molar Percentage (%) | Reference |

| sn-1, 2, 3 | Caprylic Acid | 29.52 ± 0.59 | [1] |

| sn-1, 3 | Caprylic Acid | 44.28 ± 0.88 | [1] |

| sn-2 | Unsaturated Long-Chain Fatty Acids | >98% | [15] |

Analysis and Purification

Purification by Column Chromatography:

The crude structured triglyceride product can be purified using silica (B1680970) gel column chromatography.

Materials:

-

Silica gel (for column chromatography)

-

Solvent system (e.g., n-hexane/diethyl ether gradient)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Column Packing: Prepare a silica gel column using a suitable slurry packing method with n-hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of n-hexane and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of diethyl ether.

-

Fraction Collection: Collect fractions and monitor the separation using TLC.

-

Product Isolation: Combine the fractions containing the pure structured triglyceride and remove the solvent.

Analysis by High-Performance Liquid Chromatography (HPLC):

The composition and purity of the structured triglycerides can be determined by reversed-phase HPLC (RP-HPLC).[16]

Instrumentation:

-

HPLC system with a C18 column[16]

-

Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)[9][17]

Mobile Phase:

-

A gradient of acetonitrile (B52724) and a stronger organic solvent like isopropanol (B130326) or dichloromethane (B109758) is typically used.[17][18]

Procedure:

-

Sample Preparation: Dissolve the structured triglyceride sample in a suitable solvent (e.g., hexane or the initial mobile phase).

-

Injection: Inject the sample into the HPLC system.

-

Chromatography: Run the gradient elution program to separate the different triglyceride species based on their chain length and degree of unsaturation.[16]

-

Detection: Detect the eluting compounds using an ELSD or MS.

-

Quantification: Quantify the different triglyceride species by integrating the peak areas in the chromatogram.

Visualizations

Caption: Workflow for Chemical Interesterification.

Caption: Two-Step Enzymatic Synthesis Workflow.

Caption: Analysis and Purification Workflow.

References

- 1. media.neliti.com [media.neliti.com]

- 2. AU2001278863A1 - Transesterification process - Google Patents [patents.google.com]

- 3. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. aocs.org [aocs.org]

- 8. soci.org [soci.org]

- 9. diva-portal.org [diva-portal.org]

- 10. Enzymatic Synthesis of Structured Triglycerides | springerprofessional.de [springerprofessional.de]

- 11. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 17. youngin.com [youngin.com]

- 18. agilent.com [agilent.com]

Application Notes and Protocols for the Mass Spectrometry of 1,3-Dipalmitoyl-2-linoleoylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipalmitoyl-2-linoleoylglycerol (PLinP), a triacylglycerol (TAG) with the shorthand notation TG(16:0/18:2/16:0), is a subject of interest in various fields including lipidomics, food science, and pharmaceutical development. Structurally, it consists of a glycerol (B35011) backbone esterified with two palmitic acid (16:0) molecules at the sn-1 and sn-3 positions and one linoleic acid (18:2) molecule at the sn-2 position. Accurate identification and quantification of PLinP in complex biological matrices are crucial for understanding its metabolic roles and for quality control in various products. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful analytical technique for the detailed characterization of such lipid species.

These application notes provide a comprehensive guide to the analysis of this compound using LC-MS/MS, covering sample preparation, instrumental analysis, data interpretation, and expected fragmentation patterns.

Molecular Profile of this compound

| Property | Value |

| Chemical Formula | C₅₃H₉₈O₆ |

| Average Molecular Weight | 831.34 g/mol |

| Monoisotopic Molecular Weight | 830.7316 g/mol |

| Synonyms | TG(16:0/18:2/16:0), PLinP |

| CAS Number | 2442-56-0 |

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

A robust and reproducible lipid extraction is fundamental for accurate analysis. The following protocols are widely used for the extraction of triacylglycerols from various sample types.

a) Modified Folch Method (Liquid-Liquid Extraction)

This method is suitable for a wide range of biological samples, including plasma, serum, and tissue homogenates.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

To 100 µL of the sample (e.g., plasma) in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of 9:1 (v/v) methanol:chloroform) for LC-MS analysis.

b) Solid-Phase Extraction (SPE) for Triacylglycerol Enrichment

SPE can be employed for the selective isolation and enrichment of neutral lipids like triacylglycerols.

Materials:

-

Silica-based SPE cartridge (e.g., 500 mg)

-

Diethyl ether

-

Chloroform

-

Methanol

-

SPE vacuum manifold

Protocol:

-

Condition the silica (B1680970) SPE cartridge by sequentially passing 5 mL of methanol, 5 mL of chloroform, and 5 mL of hexane through it. Do not let the cartridge run dry.

-

Load the reconstituted lipid extract (from a primary extraction like the Folch method, redissolved in a small volume of hexane) onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of hexane to elute non-polar hydrocarbons.

-

Elute the triacylglycerol fraction with 10 mL of a 98:2 (v/v) hexane:diethyl ether mixture.

-

Collect the eluate and evaporate the solvent under nitrogen.

-

Reconstitute the purified TAGs in the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

a) Liquid Chromatography Conditions

Reversed-phase chromatography is the most common approach for separating triacylglycerol species based on their carbon number and degree of unsaturation.

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid |

| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B (re-equilibration) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 5 µL |

b) Mass Spectrometry Conditions

Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of triacylglycerols, often as ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) adducts.

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Gas Temperature | 350 - 450°C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| Collision Energy | 25 - 45 eV (optimized for fragmentation of TAGs) |

| Acquisition Mode | Full Scan (MS1) and Product Ion Scan (MS/MS) or Multiple Reaction Monitoring (MRM) for quantification |

| MS1 Scan Range | m/z 300 - 1000 |

| MS/MS Scan Range | m/z 50 - 900 |

Data Presentation

Expected Precursor Ions of this compound

| Adduct | Chemical Formula | Calculated m/z |

| [M+H]⁺ | [C₅₃H₉₉O₆]⁺ | 831.7385 |

| [M+NH₄]⁺ | [C₅₃H₁₀₂NO₆]⁺ | 848.7650 |

| [M+Na]⁺ | [C₅₃H₉₈NaO₆]⁺ | 853.7204[1] |

| [M+Li]⁺ | [C₅₃H₉₈LiO₆]⁺ | 837.7466 |

Predicted MS/MS Fragmentation of [M+NH₄]⁺ Adduct of this compound (m/z 848.77)

The primary fragmentation pathway for triacylglycerol adducts in tandem mass spectrometry is the neutral loss of one of the fatty acid chains, resulting in the formation of diacylglycerol-like fragment ions. A key characteristic for identifying regioisomers is that the fatty acid at the sn-2 position is generally lost less readily than those at the sn-1 and sn-3 positions.

| Fragment Ion (m/z) | Description |

| 592.53 | [M+NH₄ - C₁₆H₃₂O₂]⁺ (Loss of Palmitic acid from sn-1 or sn-3) |

| 568.53 | [M+NH₄ - C₁₈H₃₂O₂]⁺ (Loss of Linoleic acid from sn-2) |

| 257.25 | [C₁₆H₃₃O]⁺ (Palmitoyl acylium ion) |

| 263.23 | [C₁₈H₃₁O]⁺ (Linoleoyl acylium ion) |

Note: The relative intensity of the fragment at m/z 568.53 is expected to be lower than that of the fragment at m/z 592.53, which aids in confirming the position of the linoleic acid at the sn-2 position.

Visualizations

Experimental Workflow for LC-MS/MS Analysis of this compound

Caption: Workflow for the analysis of this compound.

Fragmentation Pathway of this compound ([M+NH₄]⁺)

Caption: MS/MS fragmentation of the [M+NH₄]⁺ adduct of PLinP.

References

Application Notes & Protocols for X-ray Diffraction Analysis of Triglyceride Crystallization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of triglyceride crystallization using X-ray diffraction (XRD). Understanding the polymorphic behavior of triglycerides is critical in the food, pharmaceutical, and cosmetic industries, as it directly impacts product quality, stability, and performance.

Introduction to Triglyceride Polymorphism

Triglycerides, the primary components of fats and oils, can solidify into different crystal structures, a phenomenon known as polymorphism.[1][2][3][4] The three main polymorphic forms are α (alpha), β' (beta-prime), and β (beta), listed in order of increasing stability.[5][6] Each polymorph exhibits distinct physical properties, including melting point, texture, and stability, which are crucial for the desired functionality of the final product.[2] X-ray diffraction is a powerful, non-destructive technique used to identify and quantify these polymorphic forms by analyzing their unique diffraction patterns.[1][7]

Key Concepts in XRD Analysis of Triglycerides

The XRD pattern of a triglyceride provides two key sets of information:

-

Wide-Angle X-ray Scattering (WAXS): The WAXS region, typically in the higher 2θ range, reveals the "short spacings" which correspond to the cross-sectional packing of the fatty acid chains within the crystal lattice.[1] These short spacings are characteristic of each polymorph and are used for their identification.[1]

-

Small-Angle X-ray Scattering (SAXS): The SAXS region, at lower 2θ angles, provides information on the "long spacings," which relate to the lamellar stacking of the triglyceride molecules.[1] This gives insight into the overall arrangement and thickness of the crystalline layers.

Quantitative Data Summary

The following tables summarize the characteristic short and long d-spacings for the common polymorphic forms of triglycerides. These values are indicative and can vary slightly depending on the specific triglyceride composition and experimental conditions.

Table 1: Characteristic Short d-Spacings of Triglyceride Polymorphs

| Polymorphic Form | Crystal System | Characteristic Short d-Spacings (Å) | Reference |

| α (alpha) | Hexagonal | ~ 4.15 (single, strong peak) | [2] |

| β' (beta-prime) | Orthorhombic | ~ 4.2 and ~ 3.8 (two strong peaks) | [2] |

| β (beta) | Triclinic | ~ 4.6 (single, very strong peak) | [2] |

Table 2: Example of Long d-Spacings for a Symmetrical Triglyceride (Tristearin - SSS)

| Polymorphic Form | Lamellar Packing | Long d-Spacing (Å) | Reference |

| α | Double-chain length (2L) | ~ 50 | [8] |

| β' | Double-chain length (2L) | ~ 75 | [8] |

| β | Triple-chain length (3L) | ~ 45 | [8] |

Note: Long spacings are highly dependent on the fatty acid chain length.

Experimental Protocols

This section outlines a general protocol for the analysis of triglyceride polymorphism using powder X-ray diffraction.

Protocol 1: Standard Powder X-ray Diffraction (PXRD) for Polymorph Identification

Objective: To identify the polymorphic form(s) of a triglyceride sample at a specific temperature.

Materials and Equipment:

-

Triglyceride sample

-

Powder X-ray diffractometer with a temperature-controlled sample stage

-

Sample holders (e.g., zero-background silicon wafer or aluminum frame)

-

Spatula

-

Controlled temperature chamber or bath

Methodology:

-

Sample Preparation:

-

To erase any previous crystal memory, heat the triglyceride sample to 80°C and hold for at least 15 minutes to ensure it is completely molten.[8][9]

-

Crystallize the sample under controlled cooling conditions. The cooling rate can significantly influence the resulting polymorph.[3] For example, rapid cooling often favors the formation of the less stable α form, while slower cooling allows for the formation of more stable β' or β forms.[10]

-

Isothermally hold the sample at the desired crystallization temperature for a specified time to allow for crystal growth and potential polymorphic transitions.[8]

-

-

Instrument Setup:

-

Set the X-ray source (e.g., Cu Kα radiation).

-

Configure the detector for a 2θ scan range appropriate for both SAXS and WAXS regions (e.g., 1° to 40°).

-

Set the step size and scan speed. A smaller step size and slower scan speed will result in higher resolution data but a longer acquisition time.

-

-

Data Acquisition:

-

Carefully load the crystallized sample onto the sample holder, ensuring a flat and uniform surface.

-

Place the sample holder into the diffractometer's temperature-controlled stage, pre-set to the desired analysis temperature.

-

Allow the sample to equilibrate at the set temperature for a few minutes.

-

Initiate the XRD scan.

-

-

Data Analysis:

-

Process the raw data to remove background noise.

-

Identify the diffraction peaks in both the SAXS and WAXS regions.

-

Calculate the d-spacing for each peak using Bragg's Law (nλ = 2d sinθ).

-

Compare the observed short d-spacings with the characteristic values in Table 1 to identify the polymorph(s) present.

-

Analyze the long d-spacings to determine the lamellar arrangement.

-

Protocol 2: Time-Resolved Synchrotron XRD for Studying Crystallization Kinetics

Objective: To monitor the polymorphic transformations of a triglyceride sample in real-time during a controlled temperature program. Synchrotron radiation is used for its high flux, which allows for very short acquisition times.[7][11][12]

Materials and Equipment:

-

Triglyceride sample

-

Synchrotron beamline with a suitable X-ray detector (e.g., a 2D detector)

-

Temperature-controlled sample cell (e.g., a Linkam stage)[8][9]

-

Capillaries for sample loading

Methodology:

-

Sample Preparation:

-

Load the molten triglyceride sample into a capillary tube.

-

Place the capillary into the temperature-controlled cell.

-

-

Instrument Setup:

-

Position the sample cell in the synchrotron X-ray beam.

-

Set the desired temperature program on the control unit (e.g., heating, cooling ramps, isothermal holds).[9]

-

Configure the detector for rapid, time-resolved data acquisition (e.g., one frame every few seconds).

-

-

Data Acquisition:

-

Start the temperature program and simultaneously begin data acquisition.

-

The detector will continuously collect diffraction patterns as the sample crystallizes and potentially undergoes polymorphic transitions.

-

-

Data Analysis:

-

Analyze the sequence of diffraction patterns to observe the appearance and disappearance of peaks corresponding to different polymorphs over time.

-

Plot the intensity of characteristic peaks for each polymorph as a function of time and temperature to determine the kinetics of crystallization and transformation.

-

This data can be used to understand the transformation pathways between different polymorphic forms.

-

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between triglyceride structure and its XRD pattern.

Caption: Experimental workflow for XRD analysis of triglyceride crystallization.

Caption: Relationship between triglyceride crystal structure and XRD pattern.

Caption: Typical polymorphic transformation pathway for triglycerides.

References

- 1. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. webthesis.biblio.polito.it [webthesis.biblio.polito.it]

- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Crystallization Properties of Dietary Lipids Characterized by X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 8. Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00259H [pubs.rsc.org]

- 9. Unravelling the hierarchical structure of saturated monoacid triglycerides during crystallization – a comprehensive time-resolved X-ray scattering stu ... - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00800F [pubs.rsc.org]

- 10. An X-Ray Diffraction Study of Triglyceride Polymorphism | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]

- 11. A synchrotron X-ray scattering study of the crystallization behavior of mixtures of confectionary triacylglycerides: Effect of chemical composition and shear on polymorphism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Differential Scanning Calorimetry of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipalmitoyl-2-linoleoylglycerol (PLP) is a triacylglycerol (TAG) of interest in the food and pharmaceutical industries due to its specific structure and properties. Understanding its thermal behavior is crucial for optimizing formulations, processing techniques, and ensuring product stability. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to study the thermal properties of materials, including the melting and crystallization behavior of lipids like PLP. This document provides detailed application notes and protocols for the DSC analysis of PLP, focusing on its polymorphic nature.

Triacylglycerols are known to exhibit complex crystallization properties, which significantly impact the texture, stability, and appearance of products.[1] The study of the phase behavior of individual TAGs, such as PLP, is a fundamental step toward understanding more complex multi-component fat systems.[1][2]

Polymorphism of PLP

PLP, like many TAGs, exhibits polymorphism, meaning it can exist in multiple crystalline forms with different physical properties. DSC analysis, in conjunction with techniques like X-ray diffraction (XRD), reveals the presence of different polymorphs and their transitions upon heating and cooling.